1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
CAS No.: 1448027-76-6
Cat. No.: VC5500146
Molecular Formula: C18H19F2NO5S2
Molecular Weight: 431.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448027-76-6 |
|---|---|
| Molecular Formula | C18H19F2NO5S2 |
| Molecular Weight | 431.47 |
| IUPAC Name | 1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C18H19F2NO5S2/c1-26-13-5-7-14(8-6-13)27(22,23)15-9-11-21(12-10-15)28(24,25)18-16(19)3-2-4-17(18)20/h2-8,15H,9-12H2,1H3 |
| Standard InChI Key | ZVSOUZSXQLMJJQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Introduction
Chemical Structure and Nomenclature
Structural Composition
1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1- and 4-positions with two sulfonyl groups:
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Position 1: A 2,6-difluorophenylsulfonyl moiety (–SO₂–C₆H₃F₂).
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Position 4: A 4-methoxyphenylsulfonyl group (–SO₂–C₆H₄–OCH₃).
The juxtaposition of electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a polarized electronic environment, potentially enhancing interactions with biological targets .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₅S₂ |
| Molecular Weight | 444.47 g/mol |
| IUPAC Name | 1-(2,6-Difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)piperidine |
| Key Functional Groups | Sulfonamide, piperidine, methoxy, fluorine |
Synthesis and Characterization
Synthetic Pathways
The synthesis of bis-sulfonylated piperidines typically involves sequential nucleophilic substitution reactions. A plausible route for this compound involves:
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Piperidine Activation: Piperidine is treated with a base (e.g., triethylamine) to deprotonate the amine, facilitating sulfonylation .
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Stepwise Sulfonylation:
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First Sulfonylation: Reaction with 2,6-difluorobenzenesulfonyl chloride at the 1-position.
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Second Sulfonylation: Subsequent reaction with 4-methoxybenzenesulfonyl chloride at the 4-position.
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Purification: Column chromatography (silica gel, dichloromethane/methanol) isolates the product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothesized) |
|---|---|---|
| 1 | Piperidine, TEA, DCM, 0–5°C | 85–90% |
| 2 | 2,6-Difluorobenzenesulfonyl chloride | 75–80% |
| 3 | 4-Methoxybenzenesulfonyl chloride | 70–75% |
Key Considerations:
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Steric hindrance from the first sulfonyl group may reduce yields in the second sulfonylation step.
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¹H-NMR would show distinct signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy group (δ 3.8 ppm) .
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at 3.8–4.2 (similar to analogs ), indicating moderate lipophilicity.
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Solubility: Low aqueous solubility due to the sulfonyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Stability
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Thermal Stability: Sulfonamides generally exhibit stability up to 150°C.
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Hydrolytic Stability: Resistant to hydrolysis under physiological pH but susceptible to strong acids/bases .
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 10a | 12.3 µM (Anti-angiogenic) | VEGF Receptor |
| VC4341171 | 8.7 µM (Enzyme Inhibition) | Serine Protease |
| F377-0419 | 15.2 µM (Cytotoxic) | DNA Topoisomerase II |
Comparative Analysis with Related Compounds
Structural Analogues
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1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine :
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Replaces 4-methoxyphenylsulfonyl with a furan-thioether group.
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Lower molecular weight (387.5 vs. 444.47 g/mol) but reduced polarity.
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N-(4-methoxyphenyl)-1-[6-(piperidine-1-sulfonyl)quinolin-2-yl]piperidine-3-carboxamide :
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Incorporates a quinoline scaffold; exhibits logP = 4.22, comparable to the target compound.
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Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and target affinity.
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Methoxy Group: Improves solubility but may reduce membrane permeability .
Future Perspectives
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